(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
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Overview
Description
The compound “(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol” is a complex organic molecule with a unique hexacyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions.
Functional Group Introduction: Addition of ethyl, methyl, and hydroxyl groups using reagents like ethyl iodide, methyl iodide, and sodium hydroxide.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or ketones using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, acids.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis Studies: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Chiral Chemistry: Investigation of chiral properties and enantiomeric separation techniques.
Biology
Biological Activity: Potential studies on the biological activity of the compound, including its interaction with enzymes and receptors.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery, particularly for its unique structure and functional groups.
Industry
Material Science:
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Binding to receptors and modulating signal transduction pathways.
Pathway Modulation: Influence on metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol: Similar in structure but with different functional groups or stereochemistry.
Other Hexacyclic Compounds: Compounds with similar hexacyclic cores but varying substituents.
Uniqueness
Structural Complexity: The unique combination of chiral centers and functional groups.
Reactivity: Distinct reactivity patterns due to its specific structure.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18?,19+,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-QFTSDIPNSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
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